REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10][CH2:11][OH:12])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[O-]S([O-])(=S)=O.[Na+].[Na+]>O.CCOCC.C([O-])(O)=O.[Na+]>[C:1]([NH:8][CH2:9][CH2:10][CH:11]=[O:12])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:2.3.4,7.8|
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCO
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Name
|
|
Quantity
|
99.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Na2S2O3
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction was stirred vigorously for 30 minutes until two layers
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated solids
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (1.0 L)
|
Type
|
WASH
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Details
|
The organic layer was washed with sat. NaHCO3 (1.0 L), H2O (1.0 L), and brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear oil
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Type
|
DISSOLUTION
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Details
|
The crude oil was dissolved in EtOAc:hexanes (1:1 v/v, 1.0 L)
|
Type
|
FILTRATION
|
Details
|
filtered through a short silica gel column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.125 mol | |
AMOUNT: MASS | 21.7 g | |
YIELD: PERCENTYIELD | 85.6% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |